molecular formula C12H18O2 B079383 2-Methoxy-6-pentylphenol CAS No. 15116-11-7

2-Methoxy-6-pentylphenol

Cat. No.: B079383
CAS No.: 15116-11-7
M. Wt: 194.27 g/mol
InChI Key: OVNBWAHFGNZZKE-UHFFFAOYSA-N
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Description

2-Methoxy-6-pentylphenol is a chemical compound with the molecular formula C₁₂H₁₈O₂ It is a phenolic compound characterized by a methoxy group (-OCH₃) and a pentyl group (-C₅H₁₁) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-pentylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where phenol reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of quin

Biological Activity

2-Methoxy-6-pentylphenol, also known as primin, is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy group at the 2-position and a pentyl chain at the 6-position of the phenolic ring. Its molecular formula is C12H16O3C_{12}H_{16}O_3 with a molecular weight of approximately 208.25 g/mol. The compound's structure contributes to its solubility and reactivity, influencing its biological interactions.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)). These assays measure the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 Value (mg/mL)Reference
DPPH0.27 ± 0.25
ABTS0.33 ± 0.23

The results indicate that this compound exhibits significant antioxidant activity, comparable to other known antioxidants.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against a range of bacteria and fungi, suggesting potential applications in food preservation and therapeutic contexts.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans500 µg/mL
Escherichia coli250 µg/mL
Staphylococcus aureus125 µg/mL

These findings highlight the compound's potential as a natural preservative and therapeutic agent against infections.

Antioxidant Mechanism

The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing cellular damage. This mechanism has been supported by molecular docking studies that suggest strong interactions with key enzymes involved in oxidative stress pathways.

Antimicrobial Mechanism

The antimicrobial effects are believed to result from the disruption of microbial cell membranes and interference with metabolic pathways. For instance, studies have shown that it can inhibit the activity of DNA gyrase, an essential enzyme for bacterial replication.

Case Studies

  • In vitro Study on Breast Cancer Cells : A study assessed the cytotoxic effects of various phenolic compounds on MCF-7 breast cancer cells using the MTT assay. Results indicated that this compound exhibited notable cytotoxicity, suggesting its potential as an anticancer agent .
  • Phytochemical Analysis : In extracts from red cabbage containing this compound, significant antimicrobial and antioxidant activities were reported, reinforcing the compound's bioactive potential in plant-based sources .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-6-pentylphenol in laboratory settings?

  • Methodological Answer : Synthesis typically involves alkylation of a phenolic precursor. For example, 2-methoxyphenol derivatives can undergo Friedel-Crafts alkylation using pentyl halides or alcohols in the presence of Lewis acid catalysts (e.g., AlCl₃). Purification steps may include column chromatography or recrystallization, with purity verification via HPLC or NMR. Similar methodologies are documented for structurally related compounds like 2-methoxy-6-propenylphenol (CAS 1076-55-7) .

Q. How can researchers quantify this compound in environmental or biological matrices?

  • Methodological Answer : Enzyme-based spectrophotometric methods are effective. For phenolic compounds, horseradish peroxidase (HRP) reacts with H₂O₂ to oxidize this compound, producing a chromogen measurable at 470 nm. Key parameters:

  • Optimal pH: 6.0
  • Temperature: 40°C
  • Reaction time: 6 minutes
  • Linear range: 0.01–5 mM (R² = 0.998)
  • Precision: 3.8% RSD for replicates .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow guidelines for phenolic compounds:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H318 hazards) .
  • Adhere to IFRA standards for acceptable exposure limits in lab settings, as outlined for structurally similar 2-Methoxy-4-methylphenol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in purity, assay conditions, or biological models. Strategies include:

  • Systematic data review : Cross-validate studies using HPV Chemical Challenge Program criteria (e.g., U.S. EPA 1999b) .
  • Replication : Standardize protocols (e.g., enzyme activity assays at pH 6 ).
  • Meta-analysis : Compare results across studies using FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-quality data .

Q. What experimental designs optimize the study of this compound’s stability under environmental stressors?

  • Methodological Answer : Use accelerated stability testing:

  • Variables : pH (2–12), temperature (4–60°C), UV exposure.
  • Analytical tools : HPLC with photodiode array detection (e.g., methods for 2-methoxyphenol derivatives ).
  • Data interpretation : Apply Arrhenius kinetics to predict degradation rates.

Q. How can computational modeling predict the structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock) to simulate interactions with biological targets (e.g., enzymes or receptors).
  • QSAR models : Correlate substituent effects (e.g., methoxy and pentyl groups) with bioactivity, referencing analogs like 2-methoxy-4-vinylphenol .
  • Validation : Compare predictions with empirical data from enzyme inhibition assays .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Optimize alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Purification : Employ preparative HPLC with C18 columns, as validated for similar methoxyphenol derivatives (e.g., >97% purity ).
  • Scale-up : Apply quality-by-design (QbD) principles to maintain reproducibility .

Q. Key Considerations for Experimental Design

  • Purity validation : Use certified reference materials (e.g., USP/EP standards ) to ensure compound integrity.
  • Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .

Properties

IUPAC Name

2-methoxy-6-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-5-7-10-8-6-9-11(14-2)12(10)13/h6,8-9,13H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNBWAHFGNZZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471314
Record name 2-Methoxy-6-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15116-11-7
Record name 2-Methoxy-6-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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